3-(4-(((4-(Butoxycarbonyl)-7-oxabicyclo(4.1.0)hept-3-yl)carbonyl)oxy)butyl) 4-butyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate
Description
This compound features two 7-oxabicyclo[4.1.0]heptane cores linked via a butyl chain. Each bicyclo system is substituted with dicarboxylate ester groups: one as a butoxycarbonyl ester and the other as a butyl ester. The bicyclo[4.1.0]heptane scaffold, a norbornane derivative with an oxygen atom at position 7, imparts rigidity and stereochemical complexity.
Properties
CAS No. |
6624-41-5 |
|---|---|
Molecular Formula |
C28H42O10 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-O-[4-(4-butoxycarbonyl-7-oxabicyclo[4.1.0]heptane-3-carbonyl)oxybutyl] 3-O-butyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C28H42O10/c1-3-5-9-33-25(29)17-13-21-23(37-21)15-19(17)27(31)35-11-7-8-12-36-28(32)20-16-24-22(38-24)14-18(20)26(30)34-10-6-4-2/h17-24H,3-16H2,1-2H3 |
InChI Key |
DISLGZFUTHZWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCOC(=O)C3CC4C(O4)CC3C(=O)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
- Structure : Shares the same bicyclo[4.1.0]heptane core but with methyl esters instead of butyl/butoxycarbonyl groups.
- Molecular Weight : 214.22 g/mol (vs. ~438.5 g/mol for the target compound).
- Properties : Higher volatility and lower lipophilicity due to shorter ester chains. Used as a synthetic intermediate in polymer chemistry .
Table 1: Ester Substitution Effects
| Compound | Ester Groups | Molecular Weight (g/mol) | LogP* | Application |
|---|---|---|---|---|
| Target Compound | Butyl/Butoxycarbonyl | 438.5 | ~4.2 | Specialty polymers, plasticizers |
| Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | Methyl | 214.22 | ~1.8 | Organic synthesis intermediate |
*LogP estimated via computational methods.
Bicyclo System Modifications
Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
3,4-Epoxy-6-methylcyclohexylmethyl 3,4-Epoxy-6-methylcyclohexanecarboxylate
- Structure : Features epoxy groups and methyl substituents on the bicyclo[4.1.0]heptane core.
Functional Group Variations
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one
3-Vinyl-7-oxabicyclo[4.1.0]heptane
- Structure : Lacks ester groups, substituted with a vinyl moiety.
- Applications : Used in crosslinking reactions due to vinyl functionality, whereas the target compound’s esters favor hydrolysis or transesterification .
Physicochemical and Functional Comparisons
Table 2: Key Property Differences
Q & A
Q. What are the established synthetic routes for this bicycloheptane dicarboxylate derivative?
The synthesis of this compound likely involves multi-step esterification and cyclopropane ring formation. Key steps include:
- Esterification : Reacting 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid with butanol and a butoxycarbonyl-substituted precursor under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the compound’s structure be confirmed using spectroscopic methods?
- NMR :
- ¹H NMR : Look for characteristic peaks:
- Bicycloheptane protons: δ 1.2–2.5 ppm (multiplet, ring CH₂ groups) .
- Ester carbonyl protons (butoxy groups): δ 4.0–4.3 ppm (quartet, –OCH₂–) .
- Mass Spectrometry (MS) : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺. Fragmentation patterns should align with the bicycloheptane core and ester substituents .
Q. What are the critical purity assessment protocols for this compound?
- Chromatography : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 210–254 nm .
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 150°C .
- Elemental Analysis : Carbon/hydrogen content should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How does the bicycloheptane core influence reactivity in ring-opening reactions?
The strained cyclopropane ring in the 7-oxabicyclo[4.1.0]heptane system increases susceptibility to nucleophilic attack.
- Mechanistic Insight : Ring-opening under acidic conditions (e.g., H₂O/H⁺) proceeds via protonation of the epoxide oxygen, leading to carbocation formation and subsequent nucleophilic addition. Computational studies (DFT at B3LYP/6-31G* level) predict regioselectivity at the less substituted carbon .
- Experimental Validation : Monitor reaction kinetics using in situ FTIR to track epoxide ring vibrations (820–950 cm⁻¹) .
Q. How can discrepancies in reported solubility data be resolved?
Conflicting solubility values (e.g., in DMSO vs. THF) may arise from impurities or hydration states.
- Methodology :
- Standardized Protocols : Use saturated solutions filtered through 0.22 μm PTFE membranes. Measure solubility via gravimetry after 24 hr equilibration at 25°C .
- Hygroscopicity Testing : Karl Fischer titration to quantify water content in solid samples, as hydration can artificially reduce apparent solubility .
Q. What experimental designs are optimal for studying hydrolytic stability?
- pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–10, 37°C). Monitor degradation via LC-MS:
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂). Use Arrhenius plots (20–50°C) to extrapolate shelf-life .
Q. How can computational modeling predict stereochemical outcomes in derivatives?
- Software Tools : Gaussian 16 for conformational analysis; AutoDock Vina for docking studies.
- Workflow :
Data Contradiction Analysis
Q. How to address conflicting biological activity reports in literature?
- Root Causes : Variability in assay conditions (e.g., cell line viability, solvent concentrations).
- Mitigation Strategies :
- Dose-Response Curves : Test the compound across 5–8 concentrations (0.1–100 μM) in triplicate. Normalize data to vehicle controls .
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. What methodologies reconcile divergent spectroscopic assignments?
- Comparative Analysis : Cross-reference ¹H/¹³C NMR data with structurally analogous compounds (e.g., 7-oxabicyclo[4.1.0]heptane derivatives ).
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
Methodological Integration
Q. How to integrate findings into a broader chemical framework?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
